![molecular formula C24H31N3O2 B4937529 N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4937529.png)
N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is also known as DMXB-A or GTS-21. It has been studied for its potential use in treating several neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
DMXB-A binds to nAChRs in the brain, which results in the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. This activation of nAChRs has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and protect against oxidative stress in several different cell types.
Advantages and Limitations for Lab Experiments
One advantage of using DMXB-A in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using DMXB-A is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on DMXB-A. One area of research is to further explore its potential use in treating neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. Another area of research is to investigate its potential as a neuroprotective agent in other neurological conditions, such as stroke and traumatic brain injury. Additionally, research could focus on developing new formulations of DMXB-A that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of DMXB-A involves the reaction of 3,4-dimethylbenzaldehyde with 4-morpholinobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with piperidine in the presence of acetic anhydride to yield DMXB-A. This synthesis method has been optimized to produce high yields of DMXB-A with high purity.
Scientific Research Applications
DMXB-A has been extensively studied for its potential use in treating several neurological disorders. It has been shown to have cholinergic properties, which means that it can activate nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in several important brain functions, including attention, learning, and memory.
properties
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-9-10-20(16-19(18)2)25-21-6-5-11-27(17-21)24(28)22-7-3-4-8-23(22)26-12-14-29-15-13-26/h3-4,7-10,16,21,25H,5-6,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPPKFVQAZZWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC=C3N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.